1-(1-甲基-1H-吲哚-4-基)乙酮

描述

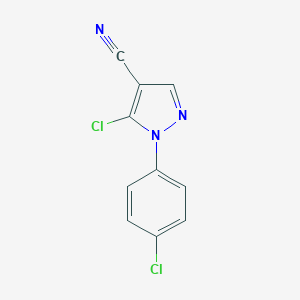

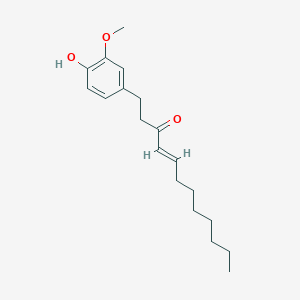

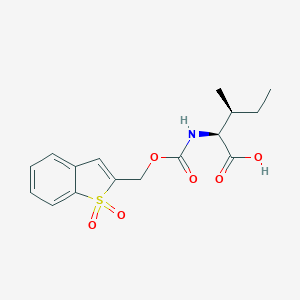

1-(1-Methyl-1H-indol-4-yl)ethanone, also known as 4-Methylindole-3-acetone, is an organic compound with the molecular formula C11H11NO . It is a solid form .

Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies. For instance, one study synthesized novel 3-substitue 2-methyl indole analogs . Another study mentioned the transition metal-catalyzed cyclization reactions of unsaturated substrates as a powerful tool for constructing indole rings .Molecular Structure Analysis

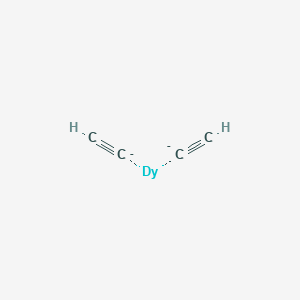

The molecular structure of 1-(1-Methyl-1H-indol-4-yl)ethanone consists of 11 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . The molecular weight is 173.21 g/mol .Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis

1-(1-Methyl-1H-indol-4-yl)ethanone is a solid form . Its molecular weight is 173.21 g/mol . The density is predicted to be 1.09±0.1 g/cm3 , and the boiling point is predicted to be 320.1±15.0 °C .科学研究应用

合成和抗菌活性

已合成一系列1H-吲哚衍生物,包括与1-(1-甲基-1H-吲哚-4-基)乙酮相关的结构,并对它们的抗微生物活性进行了评估。这些衍生物表现出显著的抗菌和抗真菌活性,对如曲霉、白念珠菌、枯草芽孢杆菌和大肠杆菌等病原体具有活性。该研究突出了这些化合物在开发新的抗微生物药物方面的潜力(Letters in Applied NanoBioScience, 2020)。

抗炎和镇痛特性

另一项研究专注于合成新型1-(1H-吲哚-1-基)乙酮化合物,以评估它们的体内镇痛和抗炎活性。该研究涉及对COX-2酶的计算研究,并揭示了其中一些衍生物具有强效的抗炎和镇痛作用,表明它们在开发非甾体类抗炎药方面具有潜力(Letters in Drug Design & Discovery, 2022)。

合成和结构评价

一项研究报告了取代吲哚衍生物的合成和晶体结构,展示了通过Diels-Alder环加成后进行环化来获得这些化合物的方法。结构分析表明这些化合物在材料科学和分子工程中具有潜在应用价值(Acta Chimica Slovenica, 2016)。

新型吲哚衍生物的抗菌活性

对新型基于吲哚的1,3,4-噁二唑类化合物的研究表明它们的抗菌效力。这些化合物源自(1H-吲哚-3-基甲氧基)-乙酸,表现出在抗生素抗性方面的潜力,具有抗菌和抗真菌活性(International Journal of Biomedical Research, 2014)。

生物活性分子的合成

涉及1-(噻吩-2基)乙酮和取代的1H-吲哚-3-甲醛的新型香豆素衍生物的合成导致具有显著抗氧化和抗微生物活性的化合物。该研究强调了这些衍生物在开发新的治疗剂方面的作用(Beni-Suef University Journal of Basic and Applied Sciences, 2016)。

安全和危害

作用机制

Target of Action

Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting potential targets could be cellular components involved in cell proliferation.

Mode of Action

It’s worth noting that indole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Given the antiproliferative activities observed in similar indole derivatives , it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been predicted and studied , suggesting that this compound may have comparable characteristics.

Result of Action

Similar indole derivatives have demonstrated antiproliferative activities against various cancer cell lines , suggesting that this compound may also exhibit similar effects.

属性

IUPAC Name |

1-(1-methylindol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUMTUNMRMQBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566592 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120160-29-4 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)

![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)